molecular formula C6HBr2ClF3N B1653444 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine CAS No. 1845716-91-7

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1653444
CAS No.: 1845716-91-7
M. Wt: 339.33
InChI Key: PTKXDSQYFCZKCA-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6HBr2ClF3N. This compound is notable for its unique combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity.

Safety and Hazards

This compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Mode of Action

It is known that trifluoromethyl-substituted pyridine derivatives can exhibit high reactivity due to the electronegativity of the fluorine atoms . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that trifluoromethyl-substituted pyridines can be involved in various chemical reactions, such as suzuki–miyaura coupling , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 33934 , which could potentially influence its bioavailability

Result of Action

It is known that trifluoromethyl-substituted pyridine derivatives can exhibit high reactivity , which could potentially lead to various molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine. For instance, the compound’s boiling point is 244.5±35.0 °C at 760 mmHg , suggesting that it could be stable under a wide range of temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination and ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other halogenated pyridines may not be as effective.

Properties

IUPAC Name

3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKXDSQYFCZKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225699
Record name Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845716-91-7
Record name Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845716-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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